molecular formula C12H20N2O4 B350013 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 842959-24-4

1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No. B350013
CAS RN: 842959-24-4
M. Wt: 256.3g/mol
InChI Key: JKSUFEIQXUHPSY-UHFFFAOYSA-N
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Description

The compound “1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid” appears to contain a morpholine ring, a pyrrolidine ring, and a carboxylic acid group. Morpholine is a common motif in pharmaceuticals and is known for its use as a corrosion inhibitor in steam boiler systems . Pyrrolidine is a cyclic secondary amine, which is a key building block in many natural products and pharmaceuticals . The carboxylic acid group is a common functional group that can participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a morpholine ring (a six-membered ring containing an oxygen and a nitrogen), a pyrrolidine ring (a five-membered ring containing a nitrogen), and a carboxylic acid group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The morpholine ring could participate in electrophilic aromatic substitution reactions or act as a nucleophile. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The morpholine ring could potentially make the compound more soluble in water .

Scientific Research Applications

Morpholine Derivatives in Pharmacology

Morpholine derivatives have been recognized for their broad spectrum of pharmacological activities. The morpholine ring, a six-membered aromatic heterocycle containing both nitrogen and oxygen atoms, plays a crucial role in the development of compounds with diverse pharmacological actions. Recent studies highlight the significance of morpholine and its analogs in medicinal chemistry, emphasizing their potential in synthesizing novel therapeutic agents with various biological activities (Asif & Imran, 2019).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry for creating compounds aimed at treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space, contributes to the molecule's stereochemistry, and enhances three-dimensional coverage. This review details the bioactive molecules featuring the pyrrolidine ring, discussing their selectivity and the influence of steric factors on biological activity. The synthesis and structure-activity relationships of pyrrolidine-containing compounds are explored, highlighting their therapeutic potential (Li Petri et al., 2021).

Carboxylic Acids in Liquid-Liquid Extraction and Biocatalysis

Carboxylic acids play a pivotal role in the separation processes and biocatalytic applications. Recent advancements in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids have been reviewed, focusing on their recovery from diluted aqueous streams and their significance in producing bio-based plastics. The review discusses solvent properties, regeneration strategies, and the economic feasibility of carboxylic acid extraction processes (Sprakel & Schuur, 2019). Additionally, the inhibition of biocatalysts by carboxylic acids, their impact on microbial fermentation processes, and strategies to increase microbial robustness are examined, highlighting the dual role of carboxylic acids in biotechnology (Jarboe et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. This could include testing its interaction with various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c15-11-8-10(12(16)17)9-14(11)3-1-2-13-4-6-18-7-5-13/h10H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSUFEIQXUHPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid

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